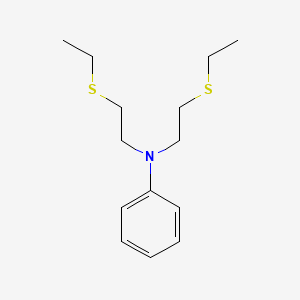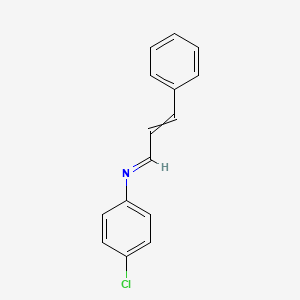
1,4-Diphenyl-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-3-buten-2-one can be synthesized through a multi-step process involving the Grignard reaction. The synthesis begins with ethyl acetoacetate, which undergoes a series of reactions to form the final product. The key steps include:
Protection of the Ketone Group: Ethyl acetoacetate is reacted with ethylene glycol in the presence of p-toluenesulfonic acid to form an ethylene ketal, protecting the ketone group.
Grignard Reaction: The protected compound is then reacted with phenylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol.
Deprotection and Dehydration: The protecting group is removed under acidic conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diphenyl-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,4-Diphenyl-3-buten-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Diphenyl-3-buten-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form complexes with metal ions, influencing enzymatic activities and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-buten-2-one:
Benzalacetone: Another related compound with similar chemical properties.
Uniqueness
1,4-Diphenyl-3-buten-2-one is unique due to its two phenyl rings, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
38661-84-6 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(E)-1,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+ |
Clé InChI |
QMDWBHJPUAOGHO-VAWYXSNFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964225.png)

![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11964235.png)
![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964238.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11964247.png)

![5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11964253.png)
![(5Z)-3-hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964255.png)


![2-methylpropyl (2E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964275.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964285.png)

